![molecular formula C25H27N5O3 B2369267 N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105220-26-5](/img/structure/B2369267.png)

N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

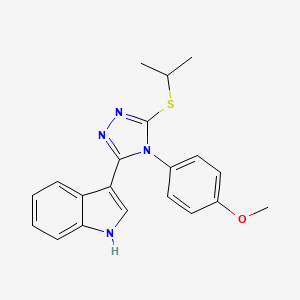

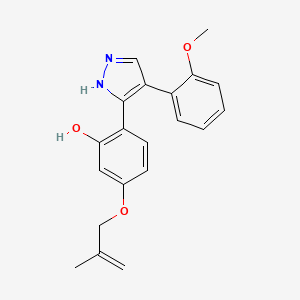

“N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a cyclohexyl group, a methyl group, a benzyl group, a dioxo group, a triazolo group, a quinazoline group, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolo and quinazoline rings would likely contribute to the rigidity of the molecule, while the cyclohexyl, methyl, and benzyl groups could provide some flexibility .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its stability, while the presence of multiple functional groups could affect its solubility, reactivity, and other properties .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Cascade Cyclization Reactions

Research has shown that compounds similar to the one you're interested in, involving triazoloquinazoline derivatives, can be synthesized through cascade cyclization reactions. These reactions typically involve the condensation of triamino triazoles with aromatic aldehydes and cycloalkanones, leading to partially hydrogenated triazoloquinazolines. The structural details of these compounds have been elucidated using X-ray diffraction data, highlighting the versatility of these synthesis methods in creating complex heterocyclic compounds (Lipson et al., 2006).

New Spiro Derivatives

Another study discussed the preparation of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, demonstrating the potential for creating diverse molecular architectures using triazoloquinazoline frameworks. This research not only expands the chemical space of these compounds but also suggests their utility in various scientific applications, supported by structural confirmation through X-ray analysis and NMR studies (Gladkov et al., 2018).

Mécanisme D'action

Target of Action

The compound, N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, belongs to the class of 1,2,4-triazolo[4,3-a]quinazoline derivatives . These compounds are known to interact with a variety of enzymes and receptors in the biological system . .

Mode of Action

It is known that 1,2,4-triazolo[4,3-a]quinazoline derivatives can intercalate dna . This suggests that the compound might interact with DNA, leading to changes in gene expression or DNA replication.

Biochemical Pathways

Given the potential dna intercalation activity, it can be inferred that the compound might affect pathways related to dna replication, transcription, and cell division .

Pharmacokinetics

It is known that the solubility of a compound in organic solvents and water can influence its bioavailability . The compound is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO), but it is poorly soluble in water . This suggests that the compound might have good bioavailability when administered with an appropriate organic solvent.

Result of Action

Given the potential dna intercalation activity, it can be inferred that the compound might lead to changes in gene expression or dna replication, potentially affecting cell division and growth .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-cyclohexyl-2-methyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O3/c1-16-8-10-17(11-9-16)15-29-23(32)20-13-12-18(22(31)26-19-6-4-3-5-7-19)14-21(20)30-24(29)27-28(2)25(30)33/h8-14,19H,3-7,15H2,1-2H3,(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZCXYHUVUWVDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCCC4)N5C2=NN(C5=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dichlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369185.png)

![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369187.png)

![1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2369191.png)

![(4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2369197.png)

![1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2369198.png)

![{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide](/img/structure/B2369202.png)

![5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2369205.png)